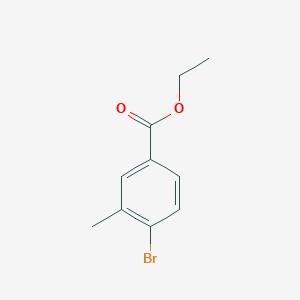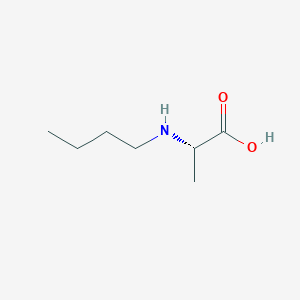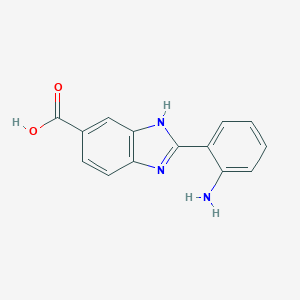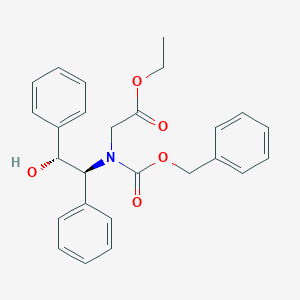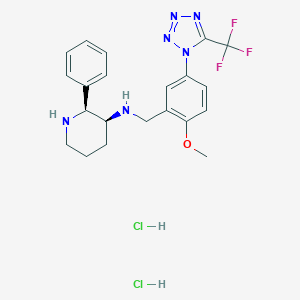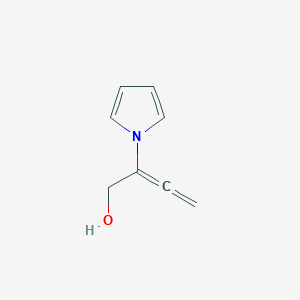
beta-Ethenylidene-1H-pyrrole-1-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-Ethenylidene-1H-pyrrole-1-ethanol, also known as EP, is a compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of pyrrole, which is a five-membered aromatic ring that contains one nitrogen atom. The beta-ethenylidene moiety in EP makes it a highly reactive molecule, which has been found to have several interesting applications in chemistry and biology.
Mecanismo De Acción
The mechanism of action of beta-Ethenylidene-1H-pyrrole-1-ethanol is not fully understood, but it is believed to involve the formation of a reactive intermediate that can undergo various chemical reactions. beta-Ethenylidene-1H-pyrrole-1-ethanol has been found to react with a wide range of nucleophiles, including amines, alcohols, and thiols.
Efectos Bioquímicos Y Fisiológicos
Beta-Ethenylidene-1H-pyrrole-1-ethanol has been found to have several interesting biochemical and physiological effects. In vitro studies have shown that beta-Ethenylidene-1H-pyrrole-1-ethanol can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. beta-Ethenylidene-1H-pyrrole-1-ethanol has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using beta-Ethenylidene-1H-pyrrole-1-ethanol in lab experiments is its high reactivity, which makes it a useful building block for the synthesis of more complex molecules. However, the high reactivity of beta-Ethenylidene-1H-pyrrole-1-ethanol can also be a limitation, as it can make it difficult to control the reaction conditions.
Direcciones Futuras
There are several future directions for research on beta-Ethenylidene-1H-pyrrole-1-ethanol. One potential direction is to investigate its potential as a fluorescent probe for the detection of metal ions in solution. Another potential direction is to explore its use as an anti-cancer agent, either alone or in combination with other drugs. Additionally, further studies are needed to fully understand the mechanism of action of beta-Ethenylidene-1H-pyrrole-1-ethanol and its potential applications in organic synthesis.
Métodos De Síntesis
Beta-Ethenylidene-1H-pyrrole-1-ethanol can be synthesized through several methods, including the condensation of pyrrole-2-carboxaldehyde with ethyl vinyl ether, followed by reduction of the resulting pyrrole-2-carboxylic acid with sodium borohydride. Another method involves the reaction of ethyl pyruvate with pyrrole in the presence of a base.
Aplicaciones Científicas De Investigación
Beta-Ethenylidene-1H-pyrrole-1-ethanol has been found to have several interesting applications in scientific research. One of the most significant applications is in the field of organic synthesis, where it can be used as a building block for the synthesis of more complex molecules. beta-Ethenylidene-1H-pyrrole-1-ethanol has also been found to have potential as a fluorescent probe for the detection of metal ions in solution.
Propiedades
Número CAS |
175352-02-0 |
|---|---|
Nombre del producto |
beta-Ethenylidene-1H-pyrrole-1-ethanol |
Fórmula molecular |
C8H9NO |
Peso molecular |
135.16 g/mol |
InChI |
InChI=1S/C8H9NO/c1-2-8(7-10)9-5-3-4-6-9/h3-6,10H,1,7H2 |
Clave InChI |
JDMLVYKFRJMIPS-UHFFFAOYSA-N |
SMILES |
C=C=C(CO)N1C=CC=C1 |
SMILES canónico |
C=C=C(CO)N1C=CC=C1 |
Sinónimos |
1H-Pyrrole-1-ethanol,beta-ethenylidene-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



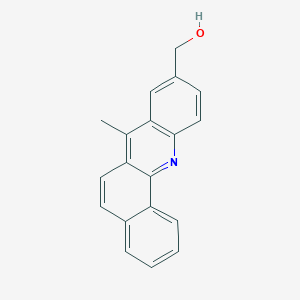
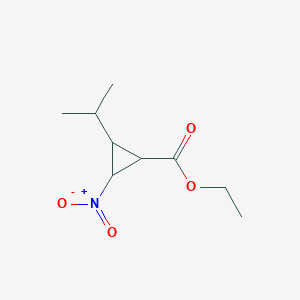
![4-(2-methoxyphenyl)-N-[3-[[4-(2-methoxyphenyl)piperazine-1-carbonyl]amino]-4-methylphenyl]piperazine-1-carboxamide](/img/structure/B64614.png)
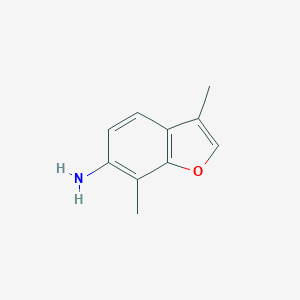
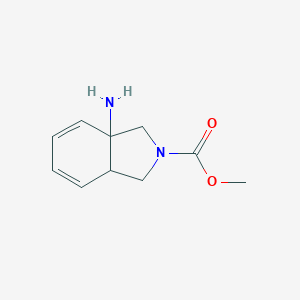
![8-Amino-5-methyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B64623.png)
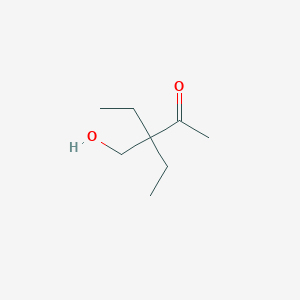
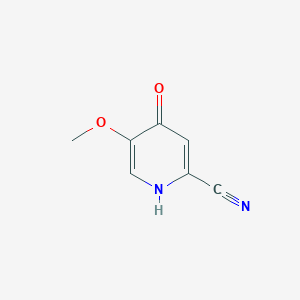
![1,3-Diisopropylbicyclo[1.1.0]butan-2-one](/img/structure/B64630.png)
